molecular formula C9H11NO2 B14204790 1-(2-Aminophenyl)-3-hydroxypropan-1-one CAS No. 848938-83-0

1-(2-Aminophenyl)-3-hydroxypropan-1-one

Cat. No.: B14204790
CAS No.: 848938-83-0
M. Wt: 165.19 g/mol
InChI Key: YMTGFUULUDWFNN-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-hydroxypropan-1-one is an organic compound with a molecular structure that includes an aminophenyl group attached to a hydroxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-3-hydroxypropan-1-one typically involves the reaction of 2-aminophenyl derivatives with appropriate carbonyl compounds. One common method is the condensation reaction between 2-aminophenyl ketones and aldehydes under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is often purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact, with green chemistry principles being increasingly adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Aminophenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3-hydroxypropan-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminophenyl)-3-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a versatile compound in research and industry .

Properties

CAS No.

848938-83-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-aminophenyl)-3-hydroxypropan-1-one

InChI

InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,11H,5-6,10H2

InChI Key

YMTGFUULUDWFNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCO)N

Origin of Product

United States

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